molecular formula C14H8ClFO B11783209 5-Chloro-2-(4-fluorophenyl)benzofuran

5-Chloro-2-(4-fluorophenyl)benzofuran

Cat. No.: B11783209
M. Wt: 246.66 g/mol
InChI Key: KDKQNWQEMLYZMN-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-fluorophenyl)benzofuran is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring This particular compound is characterized by the presence of a chlorine atom at the 5-position and a fluorophenyl group at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-fluorophenyl)benzofuran can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. In this case, 5-chlorobenzofuran can be coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-fluorophenyl)benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-fluorophenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chlorobenzofuran: Lacks the fluorophenyl group but shares the chlorine substitution.

    2-(4-Fluorophenyl)benzofuran: Lacks the chlorine substitution but contains the fluorophenyl group.

    Benzothiophene Derivatives: Similar heterocyclic structure with sulfur instead of oxygen in the ring.

Uniqueness

5-Chloro-2-(4-fluorophenyl)benzofuran is unique due to the presence of both chlorine and fluorophenyl substituents, which can enhance its biological activity and specificity compared to other benzofuran derivatives. The combination of these substituents can lead to improved pharmacokinetic properties and target selectivity .

Properties

Molecular Formula

C14H8ClFO

Molecular Weight

246.66 g/mol

IUPAC Name

5-chloro-2-(4-fluorophenyl)-1-benzofuran

InChI

InChI=1S/C14H8ClFO/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8H

InChI Key

KDKQNWQEMLYZMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Cl)F

Origin of Product

United States

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